The CRTh2 Receptor Signaling Pathway in Allergic Inflammation: A Technical Guide
The CRTh2 Receptor Signaling Pathway in Allergic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) signaling pathway and its critical role in the pathogenesis of allergic inflammation. CRTh2, also known as DP2, is a G protein-coupled receptor for Prostaglandin D2 (PGD2) and has emerged as a key therapeutic target for allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.
Introduction to CRTh2
Prostaglandin D2 (PGD2) is the primary prostanoid released by activated mast cells following allergen exposure. It exerts its biological effects through two distinct receptors: the D-prostanoid 1 (DP1) receptor and CRTh2. While DP1 signaling is associated with vasodilation and inhibition of cell migration, CRTh2 is a pro-inflammatory receptor.[1]
CRTh2 is preferentially expressed on key effector cells of the type 2 immune response, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[2][3] Its activation by PGD2 orchestrates a cascade of events central to the allergic inflammatory response, including cell chemotaxis, activation, cytokine release, and inhibition of apoptosis.[2][3]
The CRTh2 Signaling Cascade
CRTh2 is coupled to the inhibitory Gαi subunit of the heterotrimeric G protein. The binding of PGD2 or its metabolites initiates a cascade of intracellular events.
The signaling pathway can be summarized as follows:
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Ligand Binding and G Protein Activation: PGD2 binds to the CRTh2 receptor, inducing a conformational change that activates the associated Gαi protein. The G protein dissociates into its Gαi and Gβγ subunits.
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Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
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Activation of Phospholipase C (PLC): The released Gβγ subunit complex activates Phospholipase C-beta (PLCβ).
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Generation of Second Messengers: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This results in a rapid increase in intracellular calcium concentration.
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Downstream Kinase Activation: The increase in intracellular calcium and the activation of other effectors lead to the phosphorylation and activation of downstream signaling kinases, including Phosphoinositide 3-kinase (PI3K) and members of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38 and ERK.
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Cellular Responses: These signaling events culminate in hallmark cellular responses of allergic inflammation:
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Chemotaxis: Activation of PI3K and pathways involving small GTPases like RhoA reorganizes the actin cytoskeleton, leading to directed cell migration towards the PGD2 gradient.
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Cytokine Production: Activation of transcription factors, mediated by MAPK pathways, leads to the synthesis and release of type 2 cytokines (IL-4, IL-5, IL-13) from Th2 cells and ILC2s.
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Cell Activation and Degranulation: In eosinophils and basophils, CRTh2 signaling can lead to degranulation and the release of further inflammatory mediators.
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Below is a diagram illustrating the core CRTh2 signaling pathway.
Caption: Core CRTh2 receptor signaling cascade.
Quantitative Data
The interaction between PGD2 and CRTh2, the receptor's expression levels, and the potency of antagonists have been quantified in numerous studies. This data is crucial for understanding the pathway's significance and for drug development.
Table 1: Ligand and Antagonist Binding Affinities
| Compound | Type | Receptor | Affinity Constant | Reference |
| PGD2 | Endogenous Ligand | Human CRTh2 | Kd = 2.5 nM (high), 109 nM (low) | |
| PGD2 | Endogenous Ligand | Human CRTh2 | Ki = 2.4 nM | |
| 13,14-dihydro-15-keto PGD2 | PGD2 Metabolite | Human CRTh2 | Ki = 160 nM | |
| Ramatroban (BAY u3405) | Antagonist | Human CRTh2 | Ki = 290 nM | |
| Ramatroban (BAY u3405) | Antagonist | Human CRTh2 | IC50 ≈ 100-182 nM (cytokine inhibition) | |
| CAY10471 | Antagonist | Human CRTh2 | Ki = 0.6 nM |
Table 2: CRTh2 Expression in Allergic Disease
| Cell Type / Tissue | Condition | Expression Level | Comparison | Reference |
| T-cells | Blood (Asthma vs. Healthy) | 1.8% vs. 1.6% (CRTh2+) | No significant difference | |
| T-cells | BAL Fluid (Asthma vs. Healthy) | 2.3% vs. 0.3% (CRTh2+) | ~7.7-fold increase in asthma | |
| Eosinophils | Blood (Atopic vs. Healthy) | Higher surface expression | Enhanced migration to PGD2 | |
| Nasal Polyps | Recurrent vs. Control | Highest mRNA expression | Positively correlated with eosinophil count |
Key Experimental Protocols
Studying the CRTh2 signaling pathway involves a variety of specialized in vitro assays. The following sections detail the methodologies for three core experimental procedures.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium concentration following CRTh2 activation, which is a primary downstream event.
Methodology:
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Cell Preparation: Culture cells expressing CRTh2 (e.g., human Th2 cells, eosinophils, or a transfected cell line like HEK293) in 96-well plates until confluent.
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Dye Loading:
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Prepare a loading buffer (e.g., HBSS, 20 mM HEPES, 2.5 mM probenecid).
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Wash cells gently with pre-warmed (37°C) buffer.
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Load cells with a calcium-sensitive fluorescent dye, such as Fura-2-AM or Fluo-4 AM, diluted in the buffer. Incubate for 45-60 minutes at 37°C in the dark.
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Cell Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.
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Antagonist Pre-incubation (if applicable): Add the CRTh2 antagonist at various concentrations and incubate for 15-30 minutes.
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Measurement:
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Place the plate in a fluorescence microplate reader (e.g., FlexStation).
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Establish a stable baseline fluorescence reading.
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Inject the CRTh2 agonist (e.g., PGD2 or DK-PGD2) and immediately begin recording fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).
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Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is calculated. For antagonist studies, IC50 values are determined by plotting the inhibition of the calcium response against the antagonist concentration.
Caption: Workflow for a Calcium Mobilization Assay.
Chemotaxis (Boyden Chamber) Assay
This assay quantifies the directed migration of cells towards a chemoattractant, a key function mediated by CRTh2.
Methodology:
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Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 5-8 µm pore size for lymphocytes and eosinophils) separating the upper and lower wells.
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Chemoattractant Loading: Add the chemoattractant solution (e.g., PGD2 or DK-PGD2 at various concentrations) or control medium to the lower wells of the chamber.
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Cell Preparation:
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Isolate the desired cell population (e.g., human peripheral blood eosinophils or Th2 cells).
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Resuspend the cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1-2 x 106 cells/mL.
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If testing an antagonist, pre-incubate the cells with the compound for 30 minutes at 37°C.
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Cell Loading: Add the cell suspension to the upper wells of the chamber.
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Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow cell migration.
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Quantification:
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Remove the membrane. Scrape non-migrated cells from the top surface.
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Fix and stain the membrane (e.g., with Diff-Quik or hematoxylin).
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Count the number of cells that have migrated to the lower side of the membrane using light microscopy. Typically, 3-5 high-power fields are counted per well, and the results are averaged.
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Data Analysis: Results are expressed as the number of migrated cells or as a chemotactic index (fold increase in migration over control). For antagonist studies, IC50 values are calculated.
Caption: Workflow for a Boyden Chamber Chemotaxis Assay.
Cytokine Release Assay
This assay measures the production and secretion of key type 2 cytokines (IL-4, IL-5, IL-13) from cells like Th2 or ILC2s upon CRTh2 stimulation.
Methodology:
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Cell Isolation and Culture: Isolate primary cells (e.g., CD4+ T cells from peripheral blood) and culture them under Th2-polarizing conditions to induce CRTh2 expression.
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Cell Stimulation:
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Wash and resuspend the differentiated Th2 cells in fresh culture medium.
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Plate the cells (e.g., at 1 x 106 cells/mL) in a 96-well plate.
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If testing an antagonist, pre-incubate cells with the compound for 30-60 minutes.
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Add the CRTh2 agonist (e.g., PGD2 or DK-PGD2) to the appropriate wells. Include positive (e.g., PMA/Ionomycin) and negative (medium alone) controls.
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Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
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Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
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Cytokine Measurement:
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Quantify the concentration of IL-4, IL-5, and IL-13 in the supernatant using a validated method.
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ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying a single cytokine.
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Multiplex Bead Assay (e.g., Luminex): Allows for the simultaneous quantification of multiple cytokines from a small sample volume.
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Data Analysis: Cytokine concentrations are calculated based on a standard curve. The effect of the agonist and antagonist on cytokine production is determined by comparing to controls.
Caption: Workflow for a Cytokine Release Assay.
Conclusion and Future Directions
The CRTh2 signaling pathway is a central driver of the inflammatory cascade in allergic diseases. Its activation on key immune cells leads directly to the recruitment and activation of eosinophils and Th2 lymphocytes, perpetuating the type 2 inflammatory response. The detailed understanding of its signaling intermediates—from Gβγ activation of PLC to downstream PI3K and MAPK pathways—has solidified its position as a rational target for therapeutic intervention.
The development of potent and selective CRTh2 antagonists represents a promising oral therapeutic strategy for managing asthma and other allergic conditions, particularly those characterized by high eosinophil counts. Future research will likely focus on refining the patient populations most likely to benefit from CRTh2 antagonism, exploring the role of CRTh2 in other inflammatory and fibrotic diseases, and further elucidating the nuanced, cell-specific downstream consequences of its activation.
